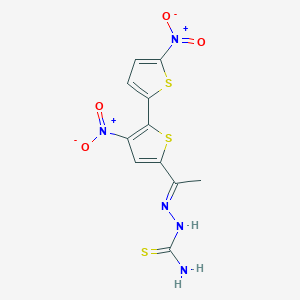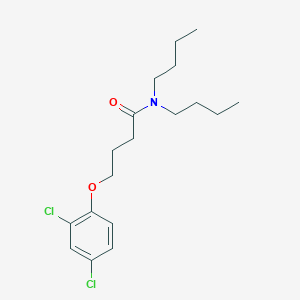
1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone
Descripción general
Descripción
1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone (DNBT) is a compound that has been synthesized for its potential applications in scientific research. It is a thiosemicarbazone derivative that has been studied for its ability to inhibit certain enzymes and for its potential use as a fluorescent probe in biological systems.
Aplicaciones Científicas De Investigación
1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone has been studied for its potential applications in scientific research. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
In addition, 1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone has been studied for its potential use as a fluorescent probe in biological systems. It has been shown to have a high quantum yield and to be highly sensitive to changes in pH and metal ion concentration. This makes it a promising tool for studying biological processes such as enzyme activity and metal ion transport.
Mecanismo De Acción
The mechanism of action of 1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone is not fully understood. It is believed to inhibit acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. The fluorescent properties of 1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone are thought to be due to its ability to form complexes with metal ions, which can alter the compound's electronic properties and lead to changes in its fluorescence.
Biochemical and Physiological Effects:
1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has been shown to have antioxidant properties and to be able to scavenge free radicals. It has also been shown to have anti-inflammatory effects and to be able to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying cognitive function and memory. Its fluorescent properties also make it a promising tool for studying biological processes. However, there are some limitations to its use in lab experiments. For example, it is not yet fully understood how 1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone interacts with other enzymes and proteins in biological systems. In addition, its potential toxicity needs to be further studied before it can be used in vivo.
Direcciones Futuras
There are several future directions for research on 1-(3,5'-dinitro-2,2'-bithien-5-yl)-1-ethanone thiosemicarbazone. One area of interest is its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a fluorescent probe for studying biological processes. Future research could focus on optimizing its fluorescence properties and developing new applications for it in biological systems. Finally, more studies are needed to fully understand its mechanism of action and interactions with other enzymes and proteins in biological systems.
Propiedades
IUPAC Name |
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4S3/c1-5(13-14-11(12)21)8-4-6(15(17)18)10(23-8)7-2-3-9(22-7)16(19)20/h2-4H,1H3,(H3,12,14,21)/b13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMHBTVGLQNGAE-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC(=C(S1)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC(=C(S1)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3-furylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3845844.png)
![3,3'-[oxybis(methylene)]bis(2,5-dimethylbenzaldehyde) dioxime](/img/structure/B3845849.png)

![1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol](/img/structure/B3845865.png)
![N,N,N'-trimethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B3845869.png)
![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]acetohydrazide](/img/structure/B3845897.png)
![ethyl N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3845903.png)